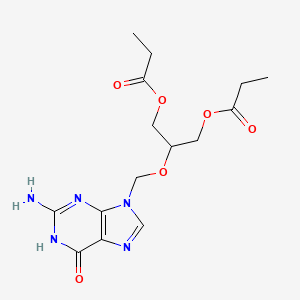
Atorvastatine Impureté F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atorvastatin Impurity F, also known as Atorvastatin EP Impurity F, is a compound with the molecular formula C40H48FN3O8 and a molecular weight of 717.8 . Its chemical name is (3R,5R)-7-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanamido]-3,5-dihydroxyheptanoic acid .
Synthesis Analysis
The synthesis of Atorvastatin Impurity F involves an optimized ruthenium-mediated late-stage 18 F-deoxyfluorination . The defluoro-hydroxy precursor is produced via Paal-Knorr pyrrole synthesis and is followed by coordination of the phenol to a ruthenium complex . This process yields the labeling precursor in approximately 10% overall yield .Molecular Structure Analysis
The molecular structure of Atorvastatin Impurity F includes a fluorophenyl group, a phenylcarbamoyl group, and a propan-2-yl group attached to a pyrrol ring . It also contains two hydroxyheptanamido groups .Chemical Reactions Analysis
Atorvastatin Impurity F is known to degrade under acid and basic conditions . It exhibits first-order kinetic degradation under acid conditions, compared to zero-order kinetic degradation under basic conditions . This suggests that Atorvastatin Impurity F is less stable in acidic mediums .Physical and Chemical Properties Analysis
Atorvastatin Impurity F is a white crystalline powder . It has a partition coefficient [log P (octanol/water)] of 6.36 and a dissociation constant (pKa) of 4.46 .Applications De Recherche Scientifique
Développement de Méthodes Analytiques
L'Atorvastatine Impureté F est cruciale pour le développement de méthodes analytiques, en particulier en Chromatographie Liquide Haute Performance (CLHP). Des chercheurs ont développé de nouvelles méthodes CLHP, rapides et simples, pour déterminer l'Atorvastatine et ses impuretés, y compris l'Impureté F, dans les comprimés pharmaceutiques {svg_1}. Cela implique la création d'une seule préparation d'échantillon et d'une seule analyse chromatographique, réduisant considérablement le temps et la consommation de phase mobile par rapport aux méthodes traditionnelles.
Validation de Méthode (AMV)
L'Impureté F est utilisée dans les processus de validation de méthode pour garantir la précision et la fiabilité des méthodes analytiques. Elle est essentielle pour les applications de contrôle qualité (CQ), en particulier pour les demandes de nouveaux médicaments abrégés (ANDA) ou lors de la production commerciale de l'Atorvastatine {svg_2}. La présence de l'impureté contribue à valider la sélectivité, la linéarité, la précision et la justesse des méthodes analytiques.
Contrôle Qualité en Analyse Pharmaceutique
Dans l'industrie pharmaceutique, l'this compound est utilisée pour compléter les techniques chromatographiques avec la détection de masse pour le contrôle qualité. Cela améliore la détection et la quantification des impuretés, garantissant la sécurité et l'efficacité de l'Atorvastatine en tant que produit pharmaceutique final {svg_3}. La détection de masse fournit des informations sur le poids moléculaire qui aident à l'identification des impuretés, même à des limites de détection très faibles.
Caractérisation Structurale des Composés
Les caractéristiques structurales des composés inconnus, y compris l'this compound, peuvent être explorées par fragmentation en source utilisant la détection de masse. Cette approche offre une solution complète pour l'analyse des impuretés, permettant aux chercheurs d'obtenir des informations plus approfondies sur les caractéristiques structurales de ces composés {svg_4}.
Recherche Pharmacologique
L'this compound peut être utilisée dans la recherche pharmacologique pour étudier les effets toxiques potentiels des impuretés dans les formulations médicamenteuses. Comprendre ces effets est crucial pour évaluer le profil de sécurité des produits pharmaceutiques et garantir la sécurité des patients {svg_5}.
Développement de Radiotraceurs pour l'Imagerie TEP
Il existe un potentiel pour l'utilisation de l'this compound dans le développement de radiotraceurs pour l'imagerie par tomographie par émission de positrons (TEP). Cette application pourrait être particulièrement utile pour évaluer des affections telles que l'athérosclérose, où l'affinité du composé pour des enzymes spécifiques comme la HMG-CoA réductase est d'intérêt {svg_6}.
Mécanisme D'action
Safety and Hazards
Atorvastatin Impurity F may cause cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children and may have long-lasting harmful effects on aquatic life . It is recommended to handle it with appropriate safety measures, including the use of personal protective equipment .
Analyse Biochimique
Biochemical Properties
Atorvastatin Impurity F plays a significant role in biochemical reactions by inhibiting the activity of the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase) . This enzyme is responsible for the production of cholesterol in the body, and its inhibition leads to a decrease in cholesterol levels. Additionally, Atorvastatin Impurity F has been observed to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 . It also reduces the production of nitric oxide, a key mediator in the inflammatory response .
Cellular Effects
Atorvastatin Impurity F influences various types of cells and cellular processes. It has been shown to inhibit the expression of the NLRP3 inflammasome and disrupt the activity of caspase-1 in human THC-1 monocyte cell lines . This interference leads to a reduction in the secretion of interleukin-1 beta, which is crucial in the inflammatory response. Additionally, Atorvastatin Impurity F affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the activity of HMG-CoA reductase .
Molecular Mechanism
The molecular mechanism of Atorvastatin Impurity F involves its binding interactions with biomolecules and enzyme inhibition. Atorvastatin Impurity F mimics and outcompetes the natural substrate molecule HMG-CoA, preventing its reduction to mevalonate and further cholesterol synthesis . This inhibition of HMG-CoA reductase is a key step in the cholesterol biosynthetic pathway. Additionally, Atorvastatin Impurity F has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Atorvastatin Impurity F have been observed to change over time. The compound has been shown to be stable for at least 4 hours in solution at room temperature . Incubation of Atorvastatin Impurity F in human or rat serum at 37°C for up to 4 hours indicated no significant decomposition . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with Atorvastatin Impurity F showing potential in reducing inflammation and oxidative damage .
Dosage Effects in Animal Models
The effects of Atorvastatin Impurity F vary with different dosages in animal models. Studies have shown that Atorvastatin Impurity F can enhance the efficacy of mesenchymal stem cells transplantation in animal models of acute myocardial infarction . High doses of Atorvastatin Impurity F may lead to toxic or adverse effects, including muscle-related side effects and potential liver damage .
Metabolic Pathways
Atorvastatin Impurity F is involved in metabolic pathways that include the inhibition of HMG-CoA reductase . This inhibition prevents the conversion of HMG-CoA to mevalonate, a precursor in the cholesterol biosynthesis pathway. Additionally, Atorvastatin Impurity F interacts with enzymes and cofactors involved in the inflammatory response, reducing the production of pro-inflammatory cytokines .
Transport and Distribution
Atorvastatin Impurity F is transported and distributed within cells and tissues through various mechanisms. It has been shown to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed . The compound’s transport is facilitated by its interactions with specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of Atorvastatin Impurity F is primarily within the cytosolic and microsomal fractions of hepatic cells . This localization is crucial for its activity in inhibiting HMG-CoA reductase and reducing cholesterol synthesis. Additionally, Atorvastatin Impurity F may undergo post-translational modifications that direct it to specific compartments or organelles within the cell .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Atorvastatin Impurity F involves the conversion of Atorvastatin into the desired impurity through a series of chemical reactions.", "Starting Materials": [ "Atorvastatin", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Methanol", "Water" ], "Reaction": [ "Atorvastatin is dissolved in a mixture of methanol and water.", "Sodium hydroxide is added to the solution to adjust the pH to 10-11.", "Hydrogen peroxide is added to the solution and the mixture is stirred for several hours.", "Acetic acid is added to the solution to adjust the pH to 4-5.", "The solution is filtered and the resulting solid is washed with water and dried.", "The solid is dissolved in a mixture of methanol and water.", "The solution is filtered and the resulting solid is washed with water and dried.", "The resulting solid is Atorvastatin Impurity F." ] } | |
Numéro CAS |
1371615-56-3 |
Formule moléculaire |
C40H47FN3O8Na |
Poids moléculaire |
739.82 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(Amide Impurity) Sodium Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



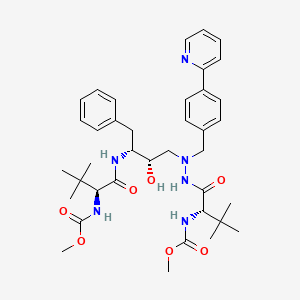
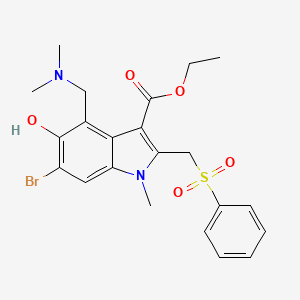
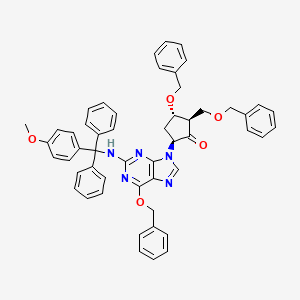


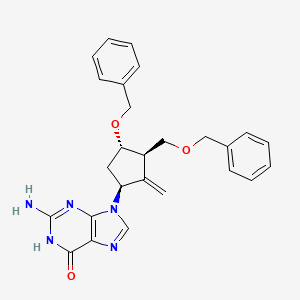
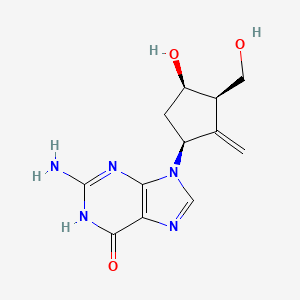
![2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one](/img/structure/B601538.png)
